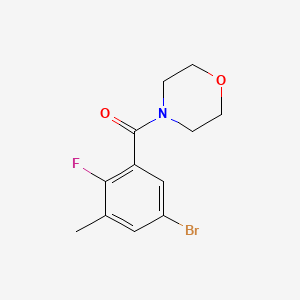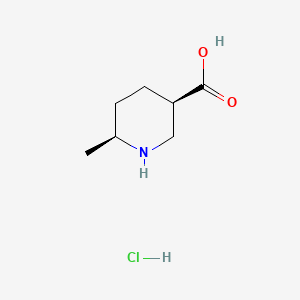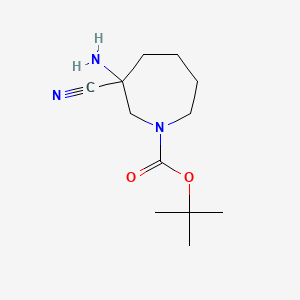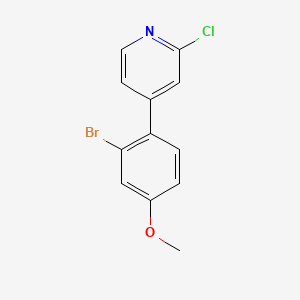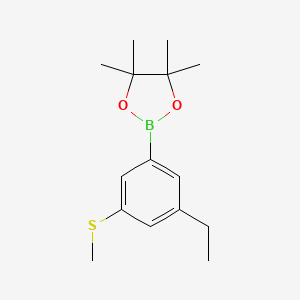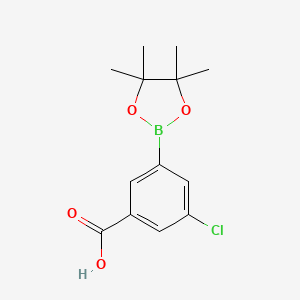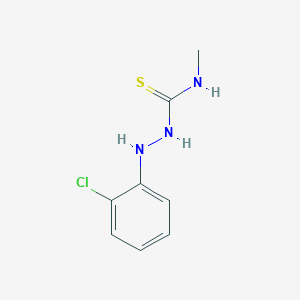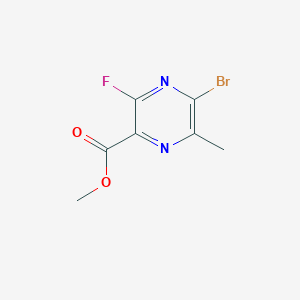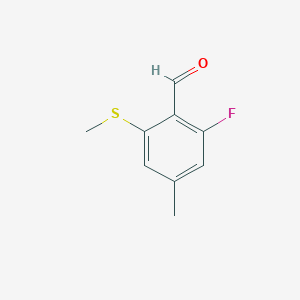
2-Fluoro-4-methyl-6-(methylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methyl-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde typically involves the introduction of the fluorine, methyl, and methylthio groups onto a benzaldehyde ring. One common method includes the fluorination of a suitable precursor followed by methylation and thiolation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, methyl, or methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 2-Fluoro-4-methyl-6-(methylthio)benzoic acid.
Reduction: 2-Fluoro-4-methyl-6-(methylthio)benzyl alcohol.
Substitution: Products depend on the substituents introduced.
科学的研究の応用
2-Fluoro-4-methyl-6-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methyl and methylthio groups can influence the compound’s solubility and stability, affecting its overall biological activity.
類似化合物との比較
- 2-Fluoro-4-methylbenzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 4-(Methylthio)benzaldehyde
Comparison: 2-Fluoro-4-methyl-6-(methylthio)benzaldehyde is unique due to the combination of fluorine, methyl, and methylthio groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where these properties are advantageous.
特性
分子式 |
C9H9FOS |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
2-fluoro-4-methyl-6-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FOS/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3 |
InChIキー |
SPECOFVEBIJBRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)SC)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)

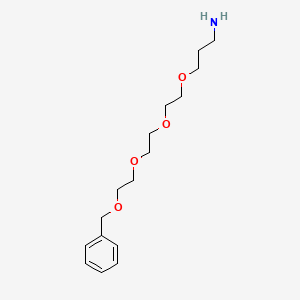
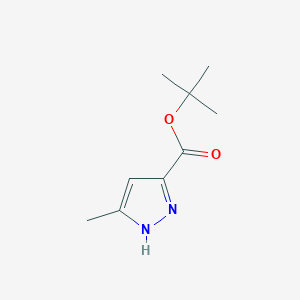
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
